

Technical Guide: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate*

Cat. No.: B130270

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CAS Number: 145508-94-7

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry and drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis from commercially available starting materials, and explores its applications in the synthesis of complex pharmaceutical agents. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a valuable bifunctional molecule incorporating a protected piperidine ring and a reactive iodomethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.^{[1][2][3]} The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for facile deprotection when required. The primary iodide serves as an excellent leaving group, making this compound an ideal electrophile for introducing the 4-(methyl)piperidine-1-carboxylate

moiety into a target molecule. This guide will serve as an in-depth resource for utilizing this versatile reagent.

Physicochemical and Safety Data

A summary of the key quantitative data for **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** is presented in Table 1. Safety and hazard information is summarized in Table 2.

Table 1: Physicochemical Properties of **Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**[\[4\]](#)

Property	Value
CAS Number	145508-94-7
Molecular Formula	C ₁₁ H ₂₀ INO ₂
Molecular Weight	325.19 g/mol
IUPAC Name	tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Canonical SMILES	<chem>CC(C)(C)OC(=O)N1CCCC(CC1)CI</chem>
InChI Key	RSMNYTJCWIDZAH-UHFFFAOYSA-N
Appearance	Not specified (often a solid or oil)
Storage Temperature	-20°C

Table 2: GHS Hazard and Precautionary Statements[\[4\]](#)

Category	Code	Statement
Hazard Statements	H315	Causes skin irritation
H317	May cause an allergic skin reaction	
H318	Causes serious eye damage	
H335	May cause respiratory irritation	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Experimental Protocols

The synthesis of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** is typically achieved from its corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with iodide. A common method is the conversion of the alcohol to a tosylate, which is then displaced by iodide.

Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This procedure is adapted from a general method for the tosylation of alcohols.[5]

Materials:

- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
- Pyridine (as solvent)
- p-Toluenesulfonyl chloride (1.0 eq)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.
- Slowly add p-toluenesulfonyl chloride to the stirred solution.
- Allow the reaction mixture to stir at 0°C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.
- The crude product may be purified by recrystallization or column chromatography.

Synthesis of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

This procedure is a standard Finkelstein reaction.

Materials:

- Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq)
- Sodium iodide (NaI) (excess, e.g., 3.0 eq)
- Acetone or Dimethylformamide (DMF) (as solvent)
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Rotary evaporator
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in acetone or DMF.
- Add an excess of sodium iodide to the solution.
- Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
- After cooling to room temperature, remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent such as DCM or EtOAc.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired product, **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**.
- If necessary, purify the product by flash column chromatography.

Applications in Drug Development and Research

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a versatile building block for introducing the N-Boc-4-methylpiperidine moiety. This structural unit is of significant interest in the design of novel therapeutics.

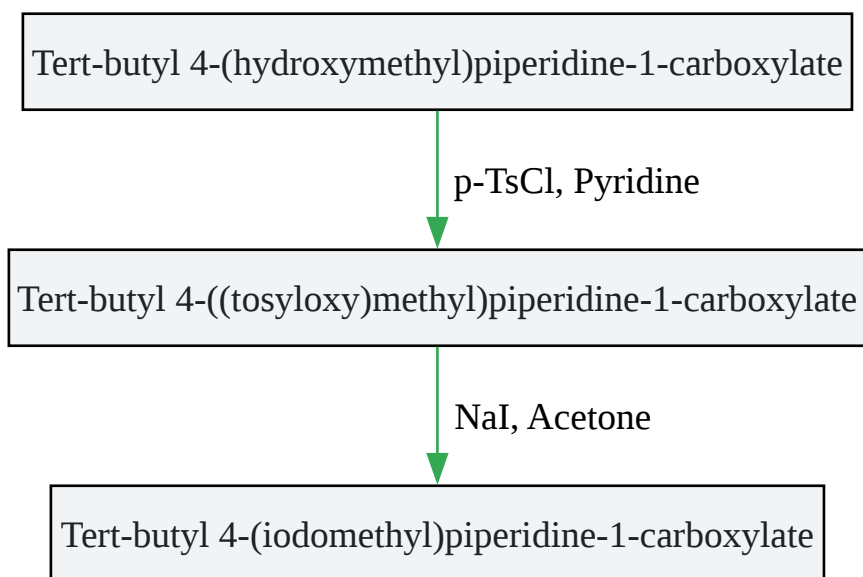
One notable application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the piperidine ring can serve as a component of the linker connecting a target protein binder and an E3 ligase ligand.

Furthermore, this compound is a precursor for the synthesis of more complex substituted piperidines used in the development of various pharmaceutical agents, such as inhibitors of enzymes or receptor modulators. For example, it can be used in the synthesis of intermediates for drugs like Vandetanib.[5]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** from its corresponding alcohol.

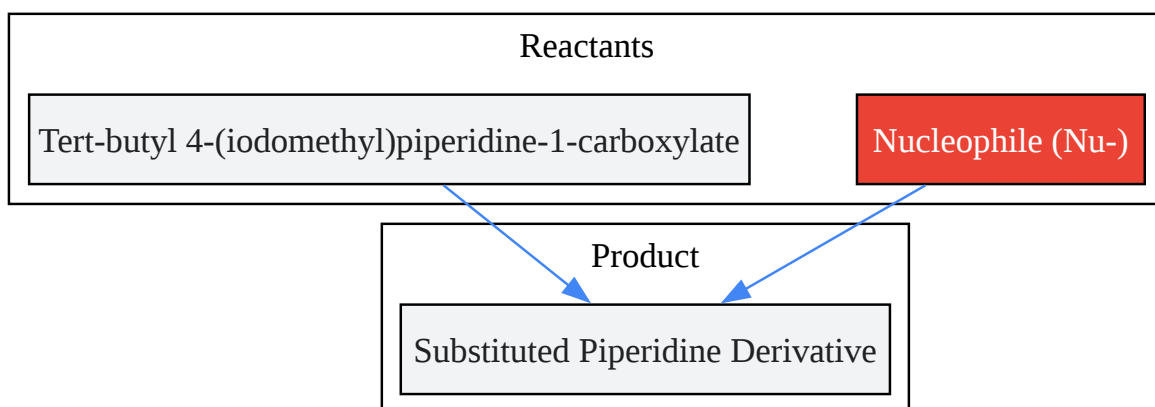


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Synthetic route to the target compound.

Role as a Synthetic Building Block

This diagram shows the general utility of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** as an electrophile in a nucleophilic substitution reaction to form a new carbon-nucleophile bond.



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General reaction scheme.

Conclusion

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a highly useful and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward preparation and the reactivity of the iodomethyl group make it an attractive building block for the synthesis of a wide array of complex molecules and potential drug candidates. This guide provides essential information for its safe and effective use in the laboratory.

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